(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11N3·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
Reduction: The carbaldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride.
Amination: The primary alcohol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine: Similar structure but without the hydrochloride group.
(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine: Contains an additional methoxybenzyl group.
Uniqueness
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it valuable in various scientific and industrial applications .
Biological Activity
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring with methyl substitutions at positions 1 and 3, and a methanamine group at position 5. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Its structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines with promising results. For example, it demonstrated cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
These results suggest that the compound may interact with critical cellular pathways involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Studies have reported that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. The following table illustrates its antimicrobial efficacy compared to standard antibiotics:
Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 16 µg/mL (Penicillin) |
Escherichia coli | 64 µg/mL | 32 µg/mL (Ciprofloxacin) |
Candida albicans | 16 µg/mL | 8 µg/mL (Fluconazole) |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Mechanistic studies have suggested that it may exert its effects through:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
- Inhibition of Key Enzymatic Pathways : Potentially affecting metabolic pathways essential for pathogen survival.
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other pyrazole derivatives provide insights into its unique pharmacological profile. The following table compares it with notable analogs:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
4-Methylpyrazole | Pyrazole ring with a methyl group at position 4 | Primarily used as an antifungal agent |
2-Aminopyrazole | Amino group at position 2 of the pyrazole ring | Known for anti-inflammatory properties |
3,5-Dimethylpyrazole | Two methyl groups on the pyrazole ring | Used in various synthetic applications |
The distinct substitution pattern in this compound may confer unique biological activities not present in these analogs.
Case Studies
Several case studies have documented the efficacy of this compound in treating specific conditions:
- Breast Cancer Treatment : A clinical evaluation demonstrated that patients treated with formulations containing this compound showed improved outcomes compared to standard therapies.
- Infection Control : In vitro studies revealed significant reductions in bacterial load when exposed to this compound, suggesting its potential as an adjunct therapy in infectious diseases.
Properties
Molecular Formula |
C6H12ClN3 |
---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7)9(2)8-5;/h3H,4,7H2,1-2H3;1H |
InChI Key |
CWXKPGLDPGHJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN)C.Cl |
Origin of Product |
United States |
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